molecular formula C13H19NO B13596959 3-(4-Methoxy-3-methylbenzyl)pyrrolidine

3-(4-Methoxy-3-methylbenzyl)pyrrolidine

Cat. No.: B13596959
M. Wt: 205.30 g/mol
InChI Key: WXUVVAJHMDMQQA-UHFFFAOYSA-N
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Description

3-(4-Methoxy-3-methylbenzyl)pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a 4-methoxy-3-methylbenzyl group. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the pyrrolidine ring, a common scaffold in drug discovery, enhances its significance in the development of novel biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxy-3-methylbenzyl)pyrrolidine typically involves the reaction of 4-methoxy-3-methylbenzyl chloride with pyrrolidine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxy-3-methylbenzyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

3-(4-Methoxy-3-methylbenzyl)pyrrolidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-Methoxy-3-methylbenzyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological pathways. The methoxy and methyl groups on the benzyl ring can enhance binding affinity and selectivity towards specific targets, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple cyclic amine with a five-membered ring, used as a precursor in organic synthesis.

    4-Methoxybenzylamine: Contains a methoxy-substituted benzyl group, used in the synthesis of pharmaceuticals and agrochemicals.

    3-Methylbenzylamine: Contains a methyl-substituted benzyl group, used in the synthesis of various organic compounds.

Uniqueness

3-(4-Methoxy-3-methylbenzyl)pyrrolidine is unique due to the combination of the pyrrolidine ring and the 4-methoxy-3-methylbenzyl group. This structural arrangement provides a distinct set of chemical and biological properties, making it a valuable compound in research and development.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

3-[(4-methoxy-3-methylphenyl)methyl]pyrrolidine

InChI

InChI=1S/C13H19NO/c1-10-7-11(3-4-13(10)15-2)8-12-5-6-14-9-12/h3-4,7,12,14H,5-6,8-9H2,1-2H3

InChI Key

WXUVVAJHMDMQQA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CC2CCNC2)OC

Origin of Product

United States

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